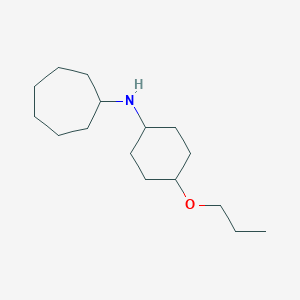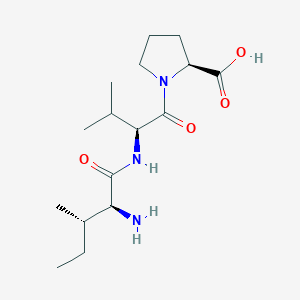
H-Ile-Val-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Ile-Val-Pro-OH, also known as L-isoleucyl-L-valyl-L-proline, is a tripeptide composed of the amino acids isoleucine, valine, and proline. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicine and biotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Val-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. Subsequent amino acids (valine and isoleucine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteolytic enzymes to catalyze the formation of peptide bonds between the amino acids. This method can be more cost-effective and environmentally friendly compared to chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
H-Ile-Val-Pro-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tripeptide into its constituent amino acids.
Oxidation: The amino acid residues, particularly proline, can undergo oxidation reactions, leading to the formation of modified peptides.
Substitution: Functional groups on the amino acid side chains can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the peptide bonds.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Isoleucine, valine, and proline.
Oxidation: Oxidized forms of the amino acids, such as hydroxyproline.
Substitution: Modified peptides with substituted side chains.
Wissenschaftliche Forschungsanwendungen
H-Ile-Val-Pro-OH has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and as a potential bioactive peptide.
Medicine: Explored for its potential therapeutic effects, such as antihypertensive activity by inhibiting angiotensin-converting enzyme (ACE).
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
Wirkmechanismus
H-Ile-Val-Pro-OH exerts its effects primarily through its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The peptide may also interact with other proteins and receptors, modulating various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Val-Pro-Pro-OH: Another tripeptide with similar ACE inhibitory activity.
H-Ile-Pro-Pro-OH: Known for its antihypertensive effects and similar structure.
Uniqueness
H-Ile-Val-Pro-OH is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. Its combination of isoleucine, valine, and proline contributes to its stability and bioactivity, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
918424-42-7 |
|---|---|
Molekularformel |
C16H29N3O4 |
Molekulargewicht |
327.42 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H29N3O4/c1-5-10(4)12(17)14(20)18-13(9(2)3)15(21)19-8-6-7-11(19)16(22)23/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t10-,11-,12-,13-/m0/s1 |
InChI-Schlüssel |
RQZFWBLDTBDEOF-CYDGBPFRSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


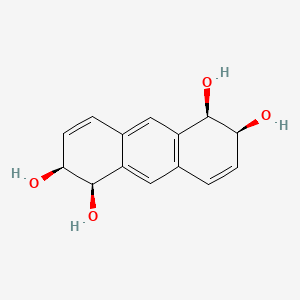
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B12625777.png)
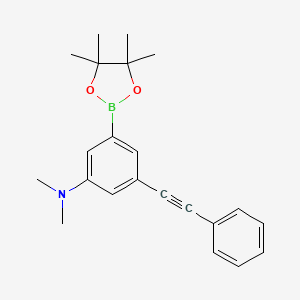
![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)
![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)

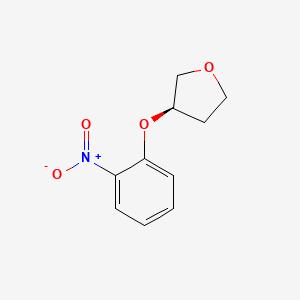
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
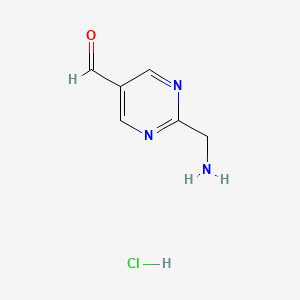
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)
